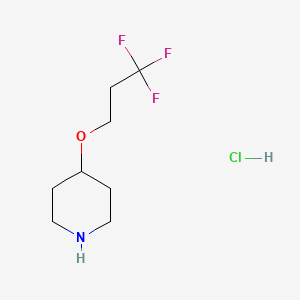
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride
Overview
Description
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO . It has a molecular weight of 233.66 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(3,3,3-Trifluoropropoxy)piperidine is 1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride is a liquid at room temperature . It has a molecular weight of 233.66 .Scientific Research Applications
Metabolic Activity Studies
A study conducted by Massicot, Steiner, and Godfroid (1985) explored the effects of a compound structurally similar to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride on obese rats. They observed that chronic administration of this compound led to reduced food intake and weight gain in obese (fa/fa) rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Synthesis Research
Zheng Rui (2010) discussed the synthesis process of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This research provides insight into the synthesis methods which might be applicable to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride (Rui, 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a similar compound, 4-carboxypiperidinium chloride, was characterized by Szafran, Komasa, and Bartoszak-Adamska (2007). Their study involved single crystal X-ray diffraction and other methods, providing potentially relevant information for understanding the structural properties of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Energy Expenditure Activation in Rats
Another study by Massicot et al. (1985) investigated the thermogenic effect of a compound similar to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride on rats. They found that the compound increased energy expenditure by elevating resting oxygen consumption and reducing body weight gain and food intake (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthetic Approach Development
Logvinenko, Dolovanyuk, and Kondratov (2021) developed a synthetic approach for 4-(trifluoromethoxy)piperidine, which is structurally related to 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride. This study presents a methodology for synthesizing compounds with potential medicinal applications (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Feeding Behavior Studies
Massicot, Thuillier, and Godfroid (1984) tested the effect of a similar compound on feeding behavior, finding it influenced the satiety center and reduced obesity in mice. This research is relevant for understanding potential biological activities of 4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride (Massicot, Thuillier, & Godfroid, 1984).
Safety And Hazards
This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H318, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .
properties
IUPAC Name |
4-(3,3,3-trifluoropropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)3-6-13-7-1-4-12-5-2-7;/h7,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMGXFURSOHQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3,3-Trifluoropropoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



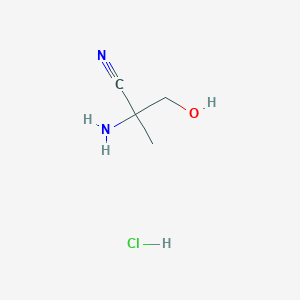
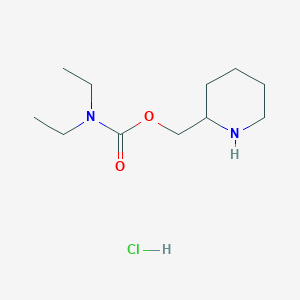

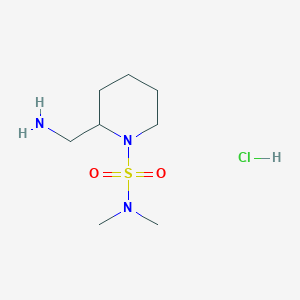
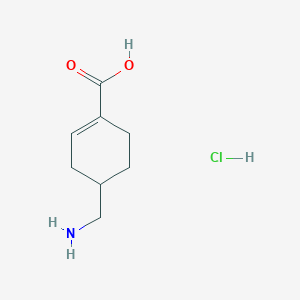
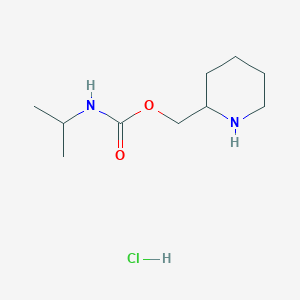
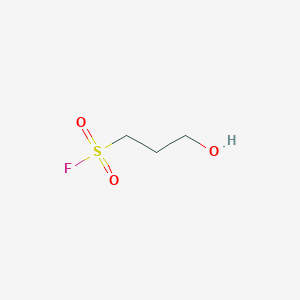
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)
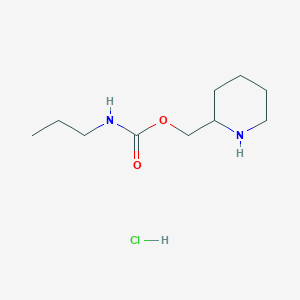
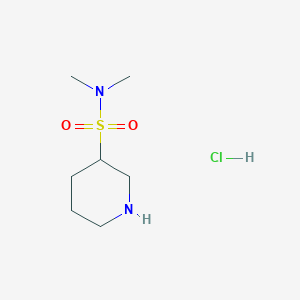
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)